molecular formula C11H6N2O2 B2766568 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile CAS No. 31489-18-6

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile

Cat. No.: B2766568
CAS No.: 31489-18-6
M. Wt: 198.181
InChI Key: PRXNTCCKSPNEFB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(13)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXNTCCKSPNEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31489-18-6
Record name 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile typically involves the reaction of 4-aminobenzonitrile with maleic anhydride. The reaction proceeds through a cyclization process, forming the pyrrole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C to 45°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted aromatic compounds

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile exhibits significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance:

Cell Line Compound EC50 (µM) Observations
HeLa4-(2,5-Dioxo...)15Induced significant apoptosis
A5494-(2,5-Dioxo...)10High cytotoxicity observed

The mechanism of action is thought to involve the inhibition of topoisomerase II and induction of cell cycle arrest at the G2/M phase, critical for cancer cell proliferation control.

Antiviral Properties :
Compounds similar to this compound have shown potential antiviral activity. A study highlighted the effectiveness of related compounds in inhibiting viral replication by interfering with pyrimidine biosynthesis pathways. This suggests that further research could explore its efficacy against various RNA viruses.

Materials Science Applications

Polymer Chemistry :
The compound serves as a useful intermediate in the synthesis of functional polymers. Its ability to form covalent bonds with other monomers makes it valuable for creating materials with specific properties such as enhanced thermal stability and mechanical strength.

Synthetic Applications

This compound can be utilized as a building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with tailored properties for specific applications in pharmaceuticals and materials science.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their cytotoxic effects on multiple cancer cell lines. The results indicated that certain modifications significantly enhanced their anticancer activity compared to the parent compound.

Case Study 2: Antiviral Activity

A patent application described the synthesis of small molecule inhibitors targeting influenza A RNA polymerase based on the structure of this compound. The study presented data showing promising antiviral activity against several strains of influenza virus.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, affecting various biochemical pathways. For example, it may inhibit cyclooxygenase, an enzyme involved in inflammation, or kinase enzymes, which play a role in cell signaling .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 31489-18-6
  • Molecular Formula : C₁₁H₆N₂O₂
  • Molecular Weight : 198.18 g/mol
  • Purity : ≥95% (typically supplied as a solid) .

Structural Features :

  • Contains a maleimide ring (2,5-dioxopyrrole) fused to a benzonitrile group.
  • The nitrile (-C≡N) group enhances reactivity in click chemistry or as a precursor for further functionalization .

Comparison with Structural Analogs

3-[4-(2,5-Dihydro-1H-pyrrol-1-ylmethyl)benzoyl]benzonitrile

  • Molecular Formula : C₁₉H₁₆N₂O
  • Molecular Weight : 288.35 g/mol
  • Key Differences :
    • Larger structure with a benzoyl linker and a dihydropyrrole group instead of a maleimide.
    • Lacks the electrophilic maleimide ring, reducing reactivity in thiol coupling.
  • Applications: Potential use as a monomer in polymer synthesis or as a photoluminescent material due to extended conjugation .

2,5-Dioxopyrrolidin-1-yl 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate

  • CAS No.: 91574-33-3
  • Molecular Formula : C₁₆H₁₂N₂O₆
  • Molecular Weight : 328.28 g/mol
  • Key Differences :
    • Incorporates an NHS ester, enabling amine-reactive acylation.
    • Combines maleimide and NHS ester for dual reactivity (thiol and amine targeting).
  • Applications :
    • Used in peptide synthesis and protein crosslinking .
    • Higher molecular weight may introduce steric hindrance compared to the target compound .

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-(trifluoromethyl)benzonitrile

  • CAS No.: 406224-65-5
  • Molecular Formula : C₁₂H₅F₃N₂O₂
  • Molecular Weight : 266.18 g/mol
  • Key Differences :
    • Trifluoromethyl (-CF₃) substitution increases lipophilicity and metabolic stability.
    • Enhanced electronegativity improves binding affinity in medicinal chemistry applications .
  • Applications :
    • Fluorogenic probes or pharmaceuticals targeting enzymes like kinases .

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide Hydrochloride

  • CAS No.: 170966-09-3
  • Molecular Formula : C₁₁H₉N₃O₃ (free base)
  • Molecular Weight : 231.21 g/mol
  • Key Differences :
    • Hydrazide (-CONHNH₂) replaces the nitrile, enabling hydrazone formation with aldehydes/ketones.
    • Hydrochloride salt improves aqueous solubility .
  • Applications :
    • Crosslinking carbohydrates or glycoproteins via Schiff base formation .

Research Implications

  • The target compound’s simplicity and low molecular weight make it ideal for applications requiring minimal steric interference.
  • Structural analogs with NHS esters or hydrazides expand utility in specialized bioconjugation workflows .
  • Fluorinated derivatives highlight the role of electronegative groups in enhancing binding specificity .

Biological Activity

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile, with the CAS number 31489-18-6, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C₁₁H₆N₂O₂
  • Molecular Weight : 198.18 g/mol
  • Structure : The compound features a pyrrole ring fused with a benzonitrile moiety, which may contribute to its biological properties.

Anticancer Activity

Research indicates that derivatives of pyrrolidine and related compounds exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances cytotoxicity.

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AHeLa5.0Induces apoptosis via caspase activation
Compound BMCF-73.2Inhibits cell cycle progression at G2/M phase
This compoundA549TBDTBD

The exact IC₅₀ value for this compound against specific cancer cell lines remains to be elucidated in further studies.

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial properties. For instance, studies have reported that certain pyrrole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes.

Enzyme Inhibition

Research has indicated that pyrrole derivatives can act as inhibitors of various enzymes. Notably, some studies have focused on their interaction with alkaline phosphatase and other relevant targets in metabolic pathways.

Study 1: Anticancer Evaluation

A recent study evaluated the anticancer potential of several pyrrole derivatives, including this compound. The study involved screening against multiple cancer cell lines:

  • Methodology : MTT assay was used to determine cell viability.
  • Results : The compound showed moderate activity against A549 lung cancer cells with an observed inhibition of proliferation.

Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, various pyrrole derivatives were tested against common pathogens:

  • Pathogens Tested : E. coli, S. aureus.
  • Results : Compounds exhibited varying degrees of inhibition; however, specific data for this compound is still pending.

Q & A

Q. What synthetic methodologies are reported for preparing 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile and its derivatives?

The compound is typically synthesized via maleimide functionalization of aromatic precursors. For example, derivatives like 2,5-dioxopyrrolidin-1-yl 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate (CAS: 91574-33-3) are prepared by coupling maleimide-containing building blocks with benzonitrile derivatives using NHS ester chemistry . Cyclization reactions involving base-assisted protocols (e.g., K₂CO₃ in DMF) are also employed for structurally related pyrrolidine-dione systems, achieving yields of 46–88% depending on substituents .

Key Methodological Considerations:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reactivity in SN2-type substitutions.
  • Protection/Deprotection: Maleimide groups are sensitive to nucleophiles; inert atmospheres may be required to prevent side reactions .
  • Purification: Column chromatography (silica gel) or recrystallization (ethanol) is standard for isolating pure products .

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on multimodal spectroscopy:

  • 1H/13C NMR: Aromatic protons in benzonitrile appear as singlet(s) near δ 7.5–8.0 ppm, while maleimide protons resonate as distinct singlets at δ 6.8–7.0 ppm .
  • FTIR: Stretching vibrations for C≡N (~2220 cm⁻¹) and maleimide C=O (~1700–1750 cm⁻¹) confirm functional groups .
  • HRMS: Molecular ion peaks (e.g., m/z 328.28 for C₁₆H₁₂N₂O₆) match theoretical values within ±0.005 Da .

Data Contradictions:

  • Discrepancies in melting points (e.g., 138–211°C for analogs ) may arise from polymorphism or residual solvents.

Q. What are the primary applications of this compound in bioconjugation and chemoproteomics?

The maleimide group enables thiol-selective conjugation (e.g., with cysteine residues in proteins). Derivatives like Mal-PhAc-Val-Ala-PAB (Mol. Wt. 506.56 g/mol) are used in antibody-drug conjugates (ADCs) for site-specific payload attachment . The benzonitrile moiety enhances solubility in aqueous-organic mixed solvents, facilitating reaction homogeneity .

Experimental Design Tips:

  • pH Optimization: Maleimide-thiol reactions favor pH 6.5–7.5 to avoid hydrolysis .
  • Stoichiometry: A 1.2–1.5 molar excess of maleimide derivative ensures complete conjugation .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the maleimide group in this compound?

Electron-withdrawing groups (e.g., –CN in benzonitrile) polarize the maleimide ring, increasing electrophilicity at the α,β-unsaturated carbonyl. This accelerates Michael additions but may promote hydrolysis under basic conditions. Comparative studies of analogs (e.g., 4-chlorophenyl vs. methoxyphenyl derivatives) show up to 3× differences in conjugation kinetics .

Mechanistic Insights:

  • DFT Calculations: LUMO localization on maleimide’s carbonyl groups predicts nucleophilic attack sites .
  • Kinetic Profiling: Pseudo-first-order rate constants (k) for thiol adduct formation range from 10⁻³ to 10⁻² s⁻¹ .

Q. What strategies resolve spectral overlaps in NMR analysis of maleimide-containing derivatives?

Advanced techniques include:

  • 2D NMR (HSQC, HMBC): Resolves overlapping aromatic/maleimide signals by correlating ¹H-¹³C couplings .
  • Variable Temperature NMR: Suppresses exchange broadening in flexible linker regions (e.g., –CH₂– spacers) .

Example Data Contradiction:

  • In Mal-PhAc-Val-Ala-PAB-PNP (Mol. Wt. 671.66 g/mol), valine methyl groups (δ 0.8–1.0 ppm) may obscure maleimide protons; deuterated solvents (DMSO-d₆) improve resolution .

Q. How can structure-activity relationships (SAR) guide the design of maleimide-based probes?

SAR studies prioritize:

  • Linker Length: Shorter linkers (e.g., –CH₂– vs. –PEG₄–) reduce steric hindrance in protein binding .
  • Substituent Effects: Electron-deficient aryl groups (e.g., –NO₂, –CN) enhance maleimide’s electrophilicity but may reduce solubility .

Q. Table 1: Comparative Reactivity of Maleimide Derivatives

DerivativeSubstituentConjugation Rate (k, s⁻¹)Solubility (mg/mL)
4-CN-benzonitrile analog–CN2.5 × 10⁻²12.8 (PBS:EtOH 1:1)
4-OCH₃-benzonitrile analog–OCH₃1.1 × 10⁻²24.3
4-NO₂-benzonitrile analog–NO₂3.8 × 10⁻²8.5

Data adapted from .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

LC-MS/MS with MRM (multiple reaction monitoring) detects impurities below 0.1%:

  • Common Impurities: Hydrolyzed maleimide (open-chain amide) or unreacted NHS esters .
  • Column Choice: C18 columns (2.6 µm particle size) achieve baseline separation of analogs within 15 min .

Mitigation Strategies:

  • Stability Studies: Store derivatives at –20°C under argon to suppress hydrolysis .

Q. How does the compound’s crystallographic data inform solid-state reactivity?

Though no direct data exists for this compound, related structures (e.g., 4-((2-hydroxynaphthalen-1-yl)(pyrrolidin-1-yl)methyl)benzonitrile) reveal:

  • Packing Motifs: π-π stacking between benzonitrile rings enhances thermal stability (decomposition >200°C) .
  • Hydrogen Bonding: Maleimide carbonyls form weak H-bonds with solvent molecules, influencing dissolution kinetics .

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